![molecular formula C7H4ClFO2 B048534 4-Chloro-3-fluorobenzoic acid CAS No. 403-17-8](/img/structure/B48534.png)
4-Chloro-3-fluorobenzoic acid
Overview
Description
4-Chloro-3-fluorobenzoic acid is a colorless solid . It is a derivative of benzoic acid carboxylic acid and is a synthetic intermediate . It is a very useful precursor and is used as a reagent to synthesize 6-Hydroxy Albaconazole , which is a metabolite of Albaconazole, an antifungal agent as neuroprotectant .
Synthesis Analysis
The synthesis of 4-Chloro-3-fluorobenzoic acid involves multiple steps. The reaction starts with the reactant O=C(Cl)c1ccc(F)c(Cl)c1. This reactant undergoes a reaction with Cl, [Na+], [OH-], and O. The product of this reaction is O=C(O)c1ccc(F)c(Cl)c1.Molecular Structure Analysis
The molecular formula of 4-Chloro-3-fluorobenzoic acid is C7H4ClFO2 . Its molecular weight is 174.557 . The IUPAC Standard InChI is InChI=1S/C7H4ClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) .Chemical Reactions Analysis
4-Chloro-3-fluorobenzoic Acid is a very useful precursor. It is a reagent used to synthesize 6-Hydroxy Albaconazole .Physical And Chemical Properties Analysis
4-Chloro-3-fluorobenzoic acid has a melting point of 190-192°C . Its predicted boiling point is 290.9±20.0 °C and its predicted density is 1.477±0.06 g/cm3 . It is an off-white to pale yellow solid that is soluble in DMSO and Methanol . The predicted pKa is 3.63±0.10 .Scientific Research Applications
Precursor for Agrochemical Products
4-Chloro-3-fluorobenzoic acid is used as a precursor in the synthesis of various agrochemical products . The unique properties of this compound make it suitable for creating products that can help in the growth and protection of crops.
Pharmaceutical Applications
This compound is also used in the pharmaceutical industry . It serves as a starting point for the synthesis of various drugs and medicinal compounds. Its unique chemical structure allows it to be easily modified and adapted for different pharmaceutical applications.
Food Additives
4-Chloro-3-fluorobenzoic acid is used in the creation of certain food additives . These additives are used to enhance the flavor, color, or shelf-life of various food products.
Dye Manufacturing
This compound is used in the production of certain types of dyes . The presence of both chlorine and fluorine in the compound allows it to bind well with other molecules, making it useful in the creation of vibrant and long-lasting dyes.
Synthesis of Furosemide
Furosemide is a potent diuretic used in the treatment of edema and hypertension. 4-Chloro-3-fluorobenzoic acid serves as a starting reagent for the synthesis of furosemide .
Synthesis of 4′-Chloro-2′-Fluoroacetophenone
4-Chloro-3-fluorobenzoic acid is used in the synthesis of 4′-chloro-2′-fluoroacetophenone . This compound has various applications in organic chemistry due to its ability to undergo a variety of chemical reactions.
Synthesis of Novel Herbicidal Isoxazolecarboxamides
Isoxazolecarboxamides are a class of herbicides. 4-Chloro-3-fluorobenzoic acid is used in the synthesis of novel herbicidal isoxazolecarboxamides .
Preparation of Potential Liquid Crystals
Liquid crystals find applications in a variety of fields including displays, thermometers, and optical imaging systems. 4-Chloro-3-fluorobenzoic acid is used in the preparation of potential liquid crystals .
Safety and Hazards
4-Chloro-3-fluorobenzoic acid is labeled with the GHS07 safety symbol . The hazard statements associated with it are H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Fluoro- and chloro-substituted benzoic acid derivatives have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products, food additives, and dyes . The fluoro-substituted compounds are considered to be environmentally acceptable alternatives to chlorinated compounds , which makes them presently particularly relevant .
Relevant Papers The relevant papers retrieved include a paper on the structural aspects of the ortho chloro- and fluoro- substituted benzoic acids . This paper presents a detailed comprehensive investigation of the ortho fluoro- and chloro- substituted benzoic acids both, as isolated molecules and in the crystalline phase . Another paper discusses the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoic acid .
Mechanism of Action
Target of Action
4-Chloro-3-fluorobenzoic Acid is primarily used as a precursor in the synthesis of other compounds . It is a reagent used to synthesize 6-Hydroxy Albaconazole, which is a metabolite of Albaconazole . Albaconazole is an antifungal agent that acts as a neuroprotectant .
Mode of Action
As a precursor to albaconazole, it likely contributes to the antifungal and neuroprotective effects of this compound .
Biochemical Pathways
Given its role in the synthesis of albaconazole, it may indirectly influence the biochemical pathways that albaconazole affects .
Result of Action
Its derivative, albaconazole, is known to have antifungal and neuroprotective effects .
Action Environment
The action of 4-Chloro-3-fluorobenzoic Acid can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it is soluble in DMSO and Methanol, which can affect its bioavailability and efficacy .
properties
IUPAC Name |
4-chloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIBHIXKUQKNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371424 | |
Record name | 4-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorobenzoic acid | |
CAS RN |
403-17-8 | |
Record name | 4-Chloro-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-chloro-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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